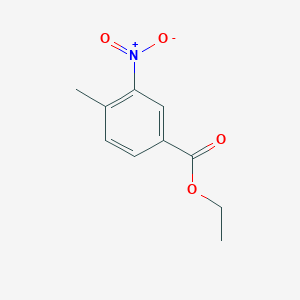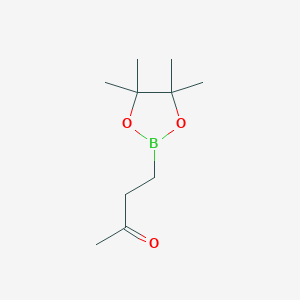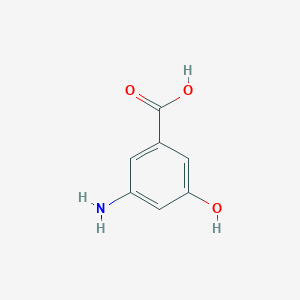
3-Amino-5-hydroxybenzoic acid
概要
説明
3-アミノ-5-ヒドロキシ安息香酸は、分子式がC7H7NO3である有機化合物です。安息香酸の誘導体であり、ベンゼン環の3位にアミノ基、5位にヒドロキシ基が置換されているのが特徴です。 この化合物は、様々な生化学経路において重要な役割を果たしており、抗生物質やその他の生物活性分子の合成に利用されています .
2. 製法
合成経路と反応条件: 3-アミノ-5-ヒドロキシ安息香酸の合成は、いくつかの方法で達成できます。一般的な方法としては、3-ニトロ-4-クロロ安息香酸をニトロ化し、その後還元と加水分解を行う方法があります。 このプロセスは通常、以下の手順を含みます :
ニトロ化: 3-ニトロ-4-クロロ安息香酸を水酸化ナトリウム溶液中で100-105°Cで反応させて、3-ニトロ-4-ヒドロキシ安息香酸を得ます。
還元: 次に、ニトロ化合物を触媒を用いて加圧下で95-100°Cで還元し、3-アミノ-4-ヒドロキシ安息香酸塩酸塩を得ます。
加水分解: 塩酸塩を水に溶解し、無機塩基溶液で調整して沈殿させ、最終生成物を得ます。
工業生産方法: 3-アミノ-5-ヒドロキシ安息香酸の工業生産は、アミノーシキミ酸経路を介して、アミコラープトプシス・メディテラネイやストレプトマイセスなどの細菌を用いて行われることがよくあります。 この経路は、この化合物を大規模に生産するための持続可能で効率的な方法を提供しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-nitro-4-chlorobenzoic acid, followed by reduction and hydrolysis. The process typically involves the following steps :
Nitration: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at 100-105°C to obtain 3-nitro-4-hydroxybenzoic acid.
Reduction: The nitro compound is then reduced using a catalyst under pressurized conditions at 95-100°C to yield 3-amino-4-hydroxybenzoic acid hydrochloride.
Hydrolysis: The hydrochloride is dissolved in water, adjusted with an inorganic base solution, and precipitated to obtain the final product.
Industrial Production Methods: Industrial production of this compound often involves the use of the aminoshikimic acid pathway in bacteria such as Amycolatopsis mediterranei and Streptomyces. This pathway provides a sustainable and efficient method for producing the compound on a large scale .
化学反応の分析
反応の種類: 3-アミノ-5-ヒドロキシ安息香酸は、様々な化学反応を起こします。これらには以下が含まれます。
酸化: ヒドロキシ基は酸化されてキノンを形成します。
還元: アミノ基は還元されて対応するアミンを形成します。
置換: この化合物は、活性化基が存在するため、求電子置換反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化条件下で、パラジウムカーボン(Pd/C)などの触媒が使用されます。
置換: 臭素や塩素などのハロゲン化剤は、穏和な条件下で使用できます。
主要な生成物:
酸化: キノンおよびその他の酸化された誘導体。
還元: アミンおよびその他の還元された誘導体。
科学的研究の応用
3-アミノ-5-ヒドロキシ安息香酸は、科学研究において幅広い応用範囲を持っています。
化学: アンサマイシンやミトマイシンなどの抗生物質を含む、様々な生物活性分子の合成における前駆体として役立ちます.
生物学: この化合物は、酵素の機構や代謝経路に関する研究に使用されています。
医学: 抗癌剤や抗菌剤の製造における重要な中間体です。
作用機序
3-アミノ-5-ヒドロキシ安息香酸の作用機序は、抗生物質の生合成における前駆体としての役割に関係しています。この化合物は、酵素反応によって様々な生物活性分子に変換されます。例えば、アンサマイシンの生合成では、この化合物は、AHBAシンターゼなどの酵素によって触媒される一連の変換を受けます。 これらの酵素は、アンサマイシンの重要な構造要素であるmC7Nユニットの形成を促進します .
類似化合物:
3-アミノ-4-ヒドロキシ安息香酸: 構造は類似していますが、ヒドロキシ基が4位にあります。
4-アミノ-3-ヒドロキシ安息香酸: 構造は類似していますが、アミノ基が4位にあります。
5-アミノ-2-ヒドロキシ安息香酸: 構造は類似していますが、アミノ基が5位にあります。
独自性: 3-アミノ-5-ヒドロキシ安息香酸は、官能基の特定の位置が独自であり、これが特定の抗生物質の生合成における重要な中間体となっています。 mC7Nユニットの形成における役割は、この化合物を他の類似化合物と区別しています .
類似化合物との比較
3-Amino-4-hydroxybenzoic acid: Similar in structure but with the hydroxyl group at the fourth position.
4-Amino-3-hydroxybenzoic acid: Similar in structure but with the amino group at the fourth position.
5-Amino-2-hydroxybenzoic acid: Similar in structure but with the amino group at the fifth position.
Uniqueness: 3-Amino-5-hydroxybenzoic acid is unique due to its specific positioning of functional groups, which makes it a crucial intermediate in the biosynthesis of certain antibiotics. Its role in the formation of the mC7N unit distinguishes it from other similar compounds .
特性
IUPAC Name |
3-amino-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJHSFTZVMSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226947 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-71-1 | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-hydroxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


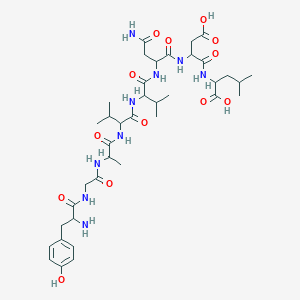
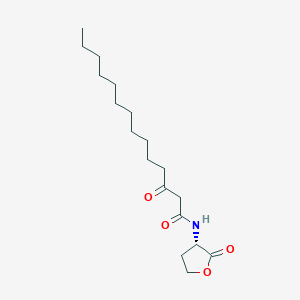

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)


